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molecular formula C7H4N2O3 B8246676 2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione

2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione

Cat. No. B8246676
M. Wt: 164.12 g/mol
InChI Key: UNXFCQGFUJLIOR-UHFFFAOYSA-N
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Patent
US03947416

Procedure details

A 50 ml. flask was charged with 2.6 g. lead tetra-acetate suspended in 10 ml. dimethylformamide and stirred while a solution of 0.96 g. of 4-carbamylnicotinic acid in 5 ml. dimethylformamide was added dropwise during 10 minutes. The mixture was stirred for 10 minutes after completion of the addition, then poured onto 40 g. crushed ice. A precipitate of cream solids was collected by filtration, washed with water and dried in vacuo. The yield of 5-azaisatoic anhydride amounted to 0.68 g., melting point 180° with decomposition, and represented 72 percent of theory. On attempted purification by crystallization from organic solvents, extensive decomposition occurred. The structure was confirmed by elemental analysis, infra-red spectroscopy and mass spectrometry.
Name
lead tetra-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[Pb+4].C([C:21]1[C:26]([C:27]([OH:29])=[O:28])=[CH:25][N:24]=[CH:23][CH:22]=1)(=O)N.C[N:31](C)[CH:32]=[O:33]>>[C:26]12[C:21](=[CH:22][CH:23]=[N:24][CH:25]=1)[NH:31][C:32](=[O:33])[O:29][C:27]2=[O:28] |f:0.1.2.3.4|

Inputs

Step One
Name
lead tetra-acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)C1=CC=NC=C1C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
flask was charged with 2.6 g
ADDITION
Type
ADDITION
Details
after completion of the addition
ADDITION
Type
ADDITION
Details
poured onto 40 g
FILTRATION
Type
FILTRATION
Details
A precipitate of cream solids was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
purification
CUSTOM
Type
CUSTOM
Details
by crystallization from organic solvents, extensive decomposition

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1=2C(=O)OC(NC1=CC=NC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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